molecular formula C17H12ClF3N4O2 B2943912 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 339106-89-7

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2943912
CAS No.: 339106-89-7
M. Wt: 396.75
InChI Key: IPPYTNWGGOIMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with isoquinolinecarboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of fluidized-bed reactors for the chlorination and fluorination steps. The process is optimized to achieve high yields and purity, with careful control of reaction temperatures and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an isoquinolinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O2/c1-24(15-13(18)6-9(7-23-15)17(19,20)21)25-8-12(14(22)26)10-4-2-3-5-11(10)16(25)27/h2-8H,1H3,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYTNWGGOIMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.